PARP-1 Inhibition: Pyridopyridazinone Derivative 8a Achieves Near-Equipotent IC₅₀ (36 nM) to Olaparib (34 nM) with Differentiated Scaffold Chemistry
In a direct enzymatic head-to-head comparison, the pyridopyridazinone-based compound 8a demonstrated PARP-1 inhibitory activity with IC₅₀ = 36 nM, which is statistically indistinguishable from the FDA-approved phthalazinone-based drug Olaparib (IC₅₀ = 34 nM) [1]. The pyridopyridazinone scaffold was explicitly designed as an isostere of the phthalazine nucleus of Olaparib, replacing the benzo ring with a pyridine ring while preserving three key hydrogen-bond interactions with Gly863 and Ser904, as well as π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896 [1]. Computational ADME predictions further indicated that compounds 8a and 8e possess proper pharmacokinetic and drug-likeness properties [1]. This demonstrates that the [3,4-d] scaffold can replicate the potency of a clinically validated PARP-1 inhibitor while offering a chemically distinct intellectual property position and potentially altered metabolic and toxicity profiles due to the increased heteroatom count.
| Evidence Dimension | PARP-1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 8a (pyrido[3,4-d]pyridazinone derivative): IC₅₀ = 36 nM |
| Comparator Or Baseline | Olaparib (phthalazinone-based PARP-1 inhibitor): IC₅₀ = 34 nM |
| Quantified Difference | ΔIC₅₀ = 2 nM (5.9% difference); near-equipotent |
| Conditions | PARP-1 enzyme inhibition assay; pyridopyridazinone scaffold used as isostere of phthalazine nucleus; molecular docking at PARP-1 catalytic domain |
Why This Matters
For procurement decisions in PARP-1 drug discovery, this compound provides a validated starting scaffold that matches the potency of the billion-dollar drug Olaparib while occupying distinct chemical space, enabling novel composition-of-matter patent claims and potentially circumventing acquired resistance mechanisms.
- [1] Elmasry GF, Aly EE, Awadallah FM, El-Moghazy SM. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorg Chem. 2019;87:655-666. doi:10.1016/j.bioorg.2019.03.068 View Source
